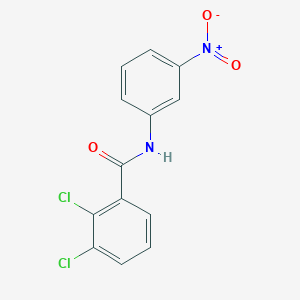![molecular formula C17H23NO B5715835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide, commonly known as CYT387, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of several diseases, including myeloproliferative neoplasms, arthritis, and inflammatory bowel disease. The purpose of
作用機序
The mechanism of action of CYT387 involves the inhibition of Janus kinase (JAK) enzymes. JAK enzymes play a key role in the signaling pathways that regulate cell growth and differentiation. By inhibiting JAK enzymes, CYT387 prevents the abnormal growth and proliferation of blood cells and reduces inflammation in the joints and digestive tract.
Biochemical and Physiological Effects:
CYT387 has several biochemical and physiological effects that contribute to its therapeutic potential. In addition to inhibiting JAK enzymes, CYT387 also activates the signal transducer and activator of transcription (STAT) pathway, which plays a key role in regulating immune responses and inflammation. CYT387 has also been shown to increase the production of red blood cells and improve the function of bone marrow cells.
実験室実験の利点と制限
One of the main advantages of CYT387 for lab experiments is its specificity for JAK enzymes. This allows researchers to study the effects of JAK inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of CYT387 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on CYT387. One area of interest is the development of new formulations of CYT387 with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for CYT387, such as the treatment of autoimmune diseases and cancer. Finally, further studies are needed to fully understand the mechanism of action of CYT387 and its potential side effects in humans.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has shown potential for the treatment of several diseases. Its specificity for JAK enzymes and ability to reduce inflammation make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on CYT387 are numerous and offer exciting possibilities for the development of new therapies.
合成法
The synthesis of CYT387 involves several steps, including the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is then treated with hydrochloric acid to yield the final product. The purity and yield of CYT387 can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
CYT387 has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is the treatment of myeloproliferative neoplasms, a group of blood disorders characterized by the overproduction of blood cells. CYT387 has been shown to inhibit the growth of abnormal blood cells and improve the symptoms of these diseases.
In addition, CYT387 has also been studied for its potential use in the treatment of arthritis and inflammatory bowel disease. These diseases are characterized by inflammation in the joints and digestive tract, respectively. CYT387 has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-9-16(14(2)12-13)17(19)18-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANJZKEBMPWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)







![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)



![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)